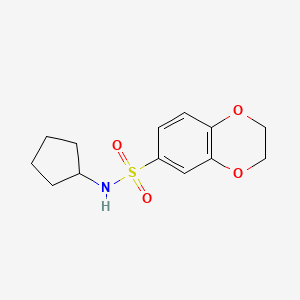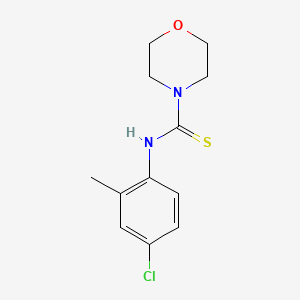![molecular formula C14H9BrClFO2 B5863615 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C15H10BrClF2O2. It is a white to light yellow powder that is used in scientific research applications. This compound has gained attention due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. The anti-inflammatory and antioxidant properties of this compound may be due to its ability to scavenge free radicals and modulate the expression of certain genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth. It has also been shown to have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde in lab experiments is its potential anticancer activity. This compound may be useful for developing new cancer treatments. Additionally, this compound has been used as a building block for the synthesis of other compounds with potential biological activity. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to fully understand the toxicity of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde. One direction is to further investigate its potential anticancer activity and develop new cancer treatments based on this compound. Another direction is to explore its anti-inflammatory and antioxidant properties and its potential use in treating inflammatory diseases. Additionally, this compound may be useful for developing new compounds with potential biological activity. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Synthesemethoden
The synthesis of 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde involves several steps. The first step is the synthesis of 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 3-bromo-4-hydroxybenzaldehyde to produce the desired compound. The reaction is typically carried out in the presence of a base and a catalyst. The yield of the compound is around 70-80%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde has been used in various scientific research applications. It has been shown to exhibit anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been used as a building block for the synthesis of other compounds with potential biological activity.
Eigenschaften
IUPAC Name |
3-bromo-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-11-6-9(7-18)4-5-14(11)19-8-10-12(16)2-1-3-13(10)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDEJBXXGJTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)




![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)